properties of 1-Methylazetidine-2-carboxylic acid
properties of 1-Methylazetidine-2-carboxylic acid
An In-depth Technical Guide to 1-Methylazetidine-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Methylazetidine-2-carboxylic acid, a proline analogue of significant interest in medicinal chemistry. While direct experimental data for this specific N-methylated derivative is limited in publicly accessible literature, this document synthesizes information from closely related compounds and established chemical principles to offer a robust profile for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerable attention in drug discovery.[1][2] Their inherent ring strain and sp3-rich character offer a unique conformational rigidity that can enhance pharmacokinetic properties, solubility, and metabolic stability when incorporated into bioactive molecules.[2] Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a constrained analogue of proline and a valuable building block for novel therapeutics.[3][4] The N-methylation of this scaffold to yield 1-Methylazetidine-2-carboxylic acid is a strategic modification aimed at further modulating its physicochemical and pharmacological properties, such as cell permeability and receptor affinity. This guide will delve into the synthesis, predicted properties, and potential applications of this intriguing molecule.
Synthesis of 1-Methylazetidine-2-carboxylic Acid: A Proposed Protocol
The synthesis of 1-Methylazetidine-2-carboxylic acid can be achieved through the N-alkylation of an azetidine-2-carboxylate ester, followed by saponification. The following protocol is a proposed, robust method based on established procedures for the N-alkylation of similar azetidine derivatives.
Experimental Protocol: Synthesis of 1-Methylazetidine-2-carboxylic Acid
Step 1: N-Methylation of Methyl Azetidine-2-carboxylate
-
To a solution of methyl azetidine-2-carboxylate hydrochloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq) and stir at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 1-methylazetidine-2-carboxylate.
Step 2: Saponification to 1-Methylazetidine-2-carboxylic Acid
-
Dissolve the purified methyl 1-methylazetidine-2-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the hydrolysis of the ester by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 with 1M hydrochloric acid (HCl).
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Methylazetidine-2-carboxylic acid.
Causality Behind Experimental Choices
-
Choice of Base: DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt and scavenge the proton generated during the N-alkylation without competing with the azetidine nitrogen in reacting with methyl iodide.
-
Solvent Selection: Aprotic polar solvents like acetonitrile or DMF are chosen to facilitate the SN2 reaction by solvating the cations while leaving the nucleophile relatively free.
-
Saponification Conditions: Lithium hydroxide is a commonly used reagent for the mild hydrolysis of esters, minimizing the risk of side reactions.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 1-Methylazetidine-2-carboxylic acid.
Physicochemical Properties
| Property | L-Azetidine-2-carboxylic acid | 1-Methylazetidine-2-carboxylic acid (Predicted) | 1-Methylazetidine-3-carboxylic acid (Computed)[5] |
| Molecular Formula | C₄H₇NO₂[3] | C₅H₉NO₂ | C₅H₉NO₂[5] |
| Molecular Weight | 101.10 g/mol [3] | 115.13 g/mol | 115.13 g/mol [5] |
| Appearance | Crystalline solid[3] | Expected to be a solid | - |
| Melting Point | 215 °C (decomposes)[3][6] | - | - |
| Boiling Point | 242 °C[3] | - | - |
| Water Solubility | 5.0 g/100 mL[3] | Expected to have good water solubility | - |
| pKa (Carboxylic Acid) | ~2-3 (estimated) | ~2-3 (estimated) | - |
| pKa (Conjugate Acid of Amine) | ~10-11 (estimated for secondary amine) | ~10-11 (estimated for tertiary amine) | - |
| LogP | - | - | -2.7 (Computed)[5] |
The N-methyl group is expected to slightly increase the lipophilicity compared to the parent compound. The basicity of the nitrogen atom is expected to be similar to other N-alkylated amino acids.
Spectroscopic Analysis
The structural elucidation of 1-Methylazetidine-2-carboxylic acid would rely on a combination of spectroscopic techniques. Below are the predicted key features.
¹H NMR Spectroscopy
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically in the region of 10-13 ppm.
-
Azetidine Ring Protons: Complex multiplets between 2.0 and 4.0 ppm. The proton at the C2 position (α to the carboxyl group) would likely appear as a triplet or doublet of doublets.
-
N-Methyl Protons (-NCH₃): A singlet in the range of 2.2-2.8 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.[7]
-
Azetidine Ring Carbons: Signals between 20 and 70 ppm. The C2 carbon would be the most downfield of the ring carbons due to its attachment to both the nitrogen and the carboxyl group.[7]
-
N-Methyl Carbon (-NCH₃): A signal in the range of 30-45 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from 2500 to 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
C-N Stretch: An absorption in the fingerprint region, typically around 1000-1200 cm⁻¹.
Mass Spectrometry
-
Molecular Ion (M⁺): For the protonated molecule [M+H]⁺, a peak at m/z 116.0657 would be expected, corresponding to the formula C₅H₁₀NO₂⁺.
-
Fragmentation: A prominent fragmentation pathway would likely be the loss of the carboxylic acid group (45 Da), leading to a fragment ion at m/z 71.[7]
Reactivity and Chemical Behavior
The chemical are dictated by its three key structural features: the strained azetidine ring, the carboxylic acid group, and the tertiary amine.
-
Azetidine Ring: The four-membered ring possesses significant ring strain, making it susceptible to ring-opening reactions under certain conditions, although it is more stable than the corresponding aziridine.[8]
-
Carboxylic Acid: This group can undergo typical reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol.
-
Tertiary Amine: The N-methyl group makes the nitrogen a tertiary amine, which is nucleophilic and can be quaternized with alkyl halides. Its basicity can be modulated by the electron-withdrawing effect of the adjacent carboxylic acid.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 1-methylazetidine-2-carboxylic acid moiety into a drug candidate can offer several advantages:
-
Proline Bioisostere: The azetidine ring serves as a conformationally constrained mimic of proline, which can be beneficial for locking a molecule into a bioactive conformation for optimal receptor binding.[4]
-
Improved Physicochemical Properties: N-methylation can enhance metabolic stability by blocking N-dealkylation pathways and can also improve cell permeability and oral bioavailability by masking a polar N-H bond.[2]
-
Vectorial Exit: The rigid, sp³-rich nature of the azetidine ring can provide a defined exit vector for substituents, allowing for precise positioning of functional groups to interact with biological targets.[1]
Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine ring, underscoring the value of this scaffold in modern drug design.[2] The N-methylated derivative discussed herein represents a valuable, yet underexplored, building block for the next generation of therapeutics.
Conclusion
1-Methylazetidine-2-carboxylic acid is a promising building block for medicinal chemistry, combining the conformational constraints of the azetidine ring with the property-modulating effects of N-methylation. While direct experimental data is sparse, its synthesis is feasible through established chemical transformations. Its predicted physicochemical and spectroscopic properties provide a solid foundation for its identification and characterization. The strategic use of this and similar substituted azetidines will likely continue to grow as drug discovery programs increasingly seek to explore novel chemical space with enhanced three-dimensionality.
References
- YU Keyin, ZHANG Jiwen, WU Wenjun. (2026). Research advances in L-azetidine-2-carboxylic acid. Chinese Journal of Pesticide Science, 28(1), 13-32.
- Taylor & Francis. (2009, February 18). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online.
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]
- Yamada, Y., Emori, T., Kinoshita, S., & Okada, H. (n.d.). The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. Bioscience, Biotechnology, and Biochemistry.
- HETEROCYCLES. (2018, December 19). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES, 96(12).
-
PubChem. (n.d.). 1-Methylazetidine-3-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
-
MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
-
PubChem. (n.d.). Methyl azetidine-2-carboxylate. Retrieved from [Link]
- Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005, October 5). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry.
-
ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Stick models of 4-methyl-azetidine-2-carboxylic acid methyl ester... Retrieved from [Link]
-
PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
Technical University of Munich. (2025, December 15). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Direct Access to L-Azetidine-2-carboxylic Acid. Retrieved from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet - L-Azetidine-2-carboxylic acid. Retrieved from [Link]
-
PubMed. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (S)-(-)-2-azetidine carboxylic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). L-Azetidine-2-carboxylic acid - Spectrum. Retrieved from [Link]
-
RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. 1-Methylazetidine-3-carboxylic acid | C5H9NO2 | CID 20653078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.rsc.org [pubs.rsc.org]
